molecular formula C6H14N2O6S-2 B11748312 (2S)-2,6-diaminohexanoic acid sulfate

(2S)-2,6-diaminohexanoic acid sulfate

Cat. No.: B11748312
M. Wt: 242.25 g/mol
InChI Key: VJDRZAPMMKFJEA-JEDNCBNOSA-L
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Description

(2S)-2,6-diaminohexanoic acid sulfate is a chemical compound that plays a significant role in various scientific fields. It is known for its unique properties and applications in chemistry, biology, medicine, and industry. This compound is a sulfate salt of 2,6-diaminohexanoic acid, which is an amino acid derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2,6-diaminohexanoic acid sulfate typically involves the reaction of 2,6-diaminohexanoic acid with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the sulfate salt. The process involves dissolving 2,6-diaminohexanoic acid in water, followed by the gradual addition of sulfuric acid while maintaining a specific temperature and pH. The resulting solution is then evaporated to obtain the sulfate salt in crystalline form.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and purity. The process involves similar steps as the laboratory synthesis but on a larger scale. The use of advanced purification techniques, such as crystallization and filtration, ensures the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2,6-diaminohexanoic acid sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert it into other amino acid derivatives.

    Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced amino acid derivatives. Substitution reactions can result in a variety of substituted compounds with different functional groups.

Scientific Research Applications

(2S)-2,6-diaminohexanoic acid sulfate has numerous applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its role in biological systems and its potential as a biochemical tool.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the production of various industrial products, including pharmaceuticals and specialty chemicals.

Mechanism of Action

The mechanism of action of (2S)-2,6-diaminohexanoic acid sulfate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, influencing their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2,8-Diaminooctanoic Acid: Another amino acid derivative with similar properties.

    Sulfur Compounds: Various sulfur-containing compounds that share some chemical characteristics with (2S)-2,6-diaminohexanoic acid sulfate.

Uniqueness

What sets this compound apart from similar compounds is its specific structure and the presence of both amino and sulfate groups. This unique combination of functional groups gives it distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C6H14N2O6S-2

Molecular Weight

242.25 g/mol

IUPAC Name

(2S)-2,6-diaminohexanoic acid;sulfate

InChI

InChI=1S/C6H14N2O2.H2O4S/c7-4-2-1-3-5(8)6(9)10;1-5(2,3)4/h5H,1-4,7-8H2,(H,9,10);(H2,1,2,3,4)/p-2/t5-;/m0./s1

InChI Key

VJDRZAPMMKFJEA-JEDNCBNOSA-L

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)N.[O-]S(=O)(=O)[O-]

Canonical SMILES

C(CCN)CC(C(=O)O)N.[O-]S(=O)(=O)[O-]

Origin of Product

United States

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